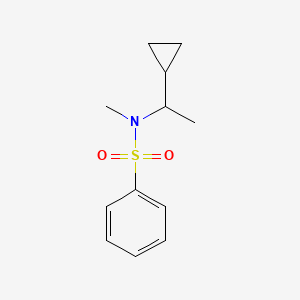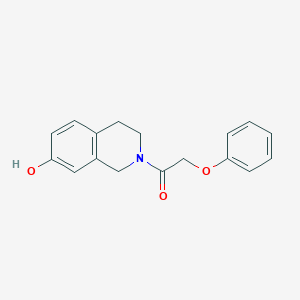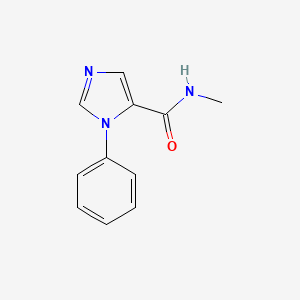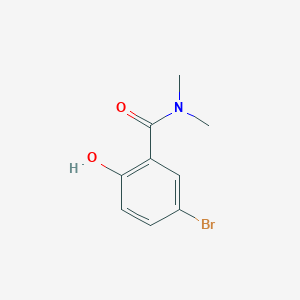![molecular formula C13H15N3O B7509799 N-(cyclopropylmethyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7509799.png)
N-(cyclopropylmethyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyclopropylmethyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide, also known as CP-544326, is a potent and selective antagonist of the alpha7 nicotinic acetylcholine receptor (α7nAChR). This receptor is primarily expressed in the central nervous system and has been implicated in a variety of neurological disorders, including Alzheimer's disease, schizophrenia, and autism spectrum disorder. CP-544326 has shown promise as a therapeutic agent for these conditions, and its synthesis, mechanism of action, and physiological effects have been extensively studied.
作用機序
N-(cyclopropylmethyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide acts as a selective antagonist of the α7nAChR, which is a ligand-gated ion channel that is primarily expressed in the central nervous system. This receptor is involved in a variety of physiological processes, including learning and memory, attention, and sensory processing. By blocking the activity of this receptor, N-(cyclopropylmethyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide is thought to reduce the excessive activation of neural circuits that underlie the symptoms of neurological disorders.
Biochemical and Physiological Effects
N-(cyclopropylmethyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide has been shown to have a number of biochemical and physiological effects in animal models. In addition to its effects on cognitive function and inflammation, it has been shown to reduce the levels of certain neurotransmitters, including dopamine and glutamate, in the brain. It has also been shown to increase the levels of certain neurotrophic factors, which are proteins that promote the growth and survival of neurons.
実験室実験の利点と制限
One advantage of using N-(cyclopropylmethyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide in lab experiments is its high selectivity for the α7nAChR. This allows researchers to specifically target this receptor and investigate its role in various physiological processes. However, one limitation of using N-(cyclopropylmethyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide is its relatively short half-life, which can make it difficult to study its long-term effects in animal models.
将来の方向性
There are a number of future directions for research on N-(cyclopropylmethyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide. One area of interest is its potential as a therapeutic agent for neurological disorders, particularly Alzheimer's disease, schizophrenia, and autism spectrum disorder. Further studies are needed to determine its safety and efficacy in humans, as well as to investigate its long-term effects. In addition, researchers are interested in exploring the role of the α7nAChR in other physiological processes, such as inflammation and immune function. Finally, there is ongoing research into the development of new compounds that target the α7nAChR, with the goal of improving the efficacy and safety of these agents.
合成法
N-(cyclopropylmethyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide is typically synthesized using a multi-step process involving the coupling of various chemical intermediates. The first step involves the formation of 4-chloro-5-methylimidazole-2-carboxylic acid, which is then coupled with cyclopropylmethylamine to form the desired product. This intermediate is then further modified to yield N-(cyclopropylmethyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide. The synthesis of N-(cyclopropylmethyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide is a complex process that requires careful attention to detail and strict adherence to safety protocols.
科学的研究の応用
N-(cyclopropylmethyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in a variety of neurological disorders. In preclinical studies, it has been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease. It has also been shown to improve sensory processing and reduce repetitive behaviors in animal models of autism spectrum disorder. In addition, N-(cyclopropylmethyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide has been investigated as a potential treatment for schizophrenia, with promising results in animal models.
特性
IUPAC Name |
N-(cyclopropylmethyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-9-3-2-4-12-15-11(8-16(9)12)13(17)14-7-10-5-6-10/h2-4,8,10H,5-7H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAJENKLIFGCSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)C(=O)NCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7509717.png)


![2-Methyl-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7509734.png)



![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl(oxolan-2-yl)methanone](/img/structure/B7509778.png)
![N-[(5-bromothiophen-3-yl)methyl]cyclobutanecarboxamide](/img/structure/B7509786.png)

![2-[[Cycloheptyl(methyl)amino]methyl]phthalazin-1-one](/img/structure/B7509797.png)
![N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7509811.png)

